6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine is a compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a fluorostyryl group attached to the triazine ring, which imparts unique chemical and physical properties. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-fluorostyrene with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with ammonia or an amine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the fluorostyryl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The fluorostyryl group can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The triazine ring can also participate in coordination with metal ions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorostyryl)quinoline: Similar in structure but contains a quinoline ring instead of a triazine ring.
2-(4-Fluorostyryl)benzo[d]oxazole: Contains a benzo[d]oxazole ring and exhibits different photophysical properties.
2-(4-Fluorostyryl)benzo[d]thiazole: Contains a benzo[d]thiazole ring and shows unique bending behavior under UV irradiation.
Uniqueness
6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the triazine ring, which imparts distinct chemical reactivity and stability. The combination of the fluorostyryl group with the triazine ring enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H10FN5 |
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Molecular Weight |
231.23 g/mol |
IUPAC Name |
6-[2-(4-fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H10FN5/c12-8-4-1-7(2-5-8)3-6-9-15-10(13)17-11(14)16-9/h1-6H,(H4,13,14,15,16,17) |
InChI Key |
KEFIPGJZEKGYMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=NC(=N2)N)N)F |
Origin of Product |
United States |
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